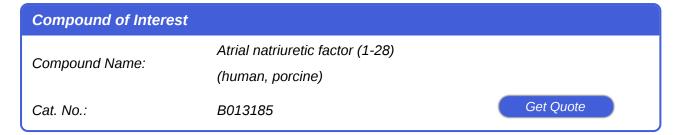


Application of Atrial Natriuretic Peptide in Lipid Metabolism and Fat Oxidation Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP), a cardiac hormone primarily known for its role in regulating blood pressure and fluid homeostasis, has emerged as a significant player in metabolic regulation.[1] Extensive research has demonstrated its potent effects on lipid metabolism, particularly in promoting the breakdown of stored fats (lipolysis) and enhancing the oxidation of fatty acids for energy.[1][2] This makes ANP a compelling target for therapeutic interventions aimed at combating metabolic disorders such as obesity and type 2 diabetes. These application notes provide a comprehensive overview of the mechanisms of ANP action and detailed protocols for studying its effects on lipid metabolism and fat oxidation.

Mechanism of Action

ANP exerts its metabolic effects primarily through its binding to the Natriuretic Peptide Receptor-A (NPR-A), a guanylyl cyclase-coupled receptor.[3][4] In human adipocytes, this interaction triggers a signaling cascade that is distinct from the classical catecholamine-induced lipolysis pathway. The binding of ANP to NPR-A activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][5] Elevated cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates key proteins involved in lipolysis, namely perilipin and hormone-sensitive lipase (HSL).[2][3] Phosphorylation of HSL promotes its translocation to the lipid droplet, where it hydrolyzes



triglycerides into free fatty acids (FFAs) and glycerol, releasing them into circulation. [2] This ANP-driven lipolysis has been observed to be as potent as that induced by the β -adrenergic agonist isoproterenol. [5]

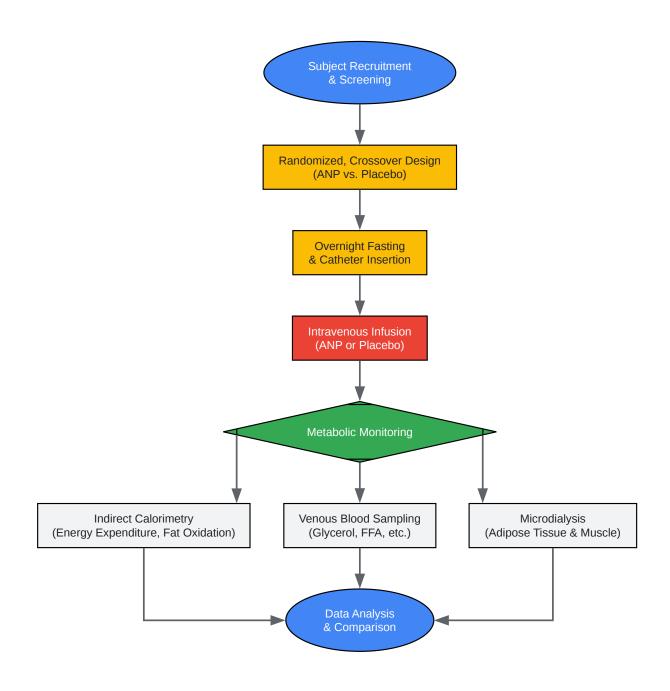
Beyond its direct effects on white adipose tissue, ANP also plays a role in the "browning" of white adipocytes, inducing the expression of uncoupling protein 1 (UCP1) and promoting mitochondrial biogenesis.[1][6] This process enhances the capacity for thermogenesis and energy expenditure. Furthermore, ANP has been shown to increase mitochondrial oxidative metabolism and fat oxidation in human skeletal muscle.[1][7]

Signaling Pathway of ANP in Adipocytes









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